molecular formula C₂₄H₃₄N₆O₅ B612774 Ac-Leu-Arg-AMC CAS No. 929621-79-4

Ac-Leu-Arg-AMC

Cat. No.: B612774
CAS No.: 929621-79-4
M. Wt: 486.56
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-Leucyl-Arginyl-7-amido-4-methylcoumarin typically involves the stepwise assembly of the peptide chain followed by the attachment of the fluorogenic group. The process begins with the protection of amino groups and the activation of carboxyl groups to facilitate peptide bond formation. Common reagents used in this process include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for activation .

Industrial Production Methods

Industrial production of Acetyl-Leucyl-Arginyl-7-amido-4-methylcoumarin follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can efficiently assemble the peptide chain. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Acetyl-Leucyl-Arginyl-7-amido-4-methylcoumarin primarily undergoes enzymatic cleavage reactions. The compound is specifically designed to be a substrate for proteases, which cleave the peptide bond between the arginine and the 7-amido-4-methylcoumarin group .

Common Reagents and Conditions

The enzymatic cleavage of Acetyl-Leucyl-Arginyl-7-amido-4-methylcoumarin is typically carried out under physiological conditions, with the presence of proteases such as trypsin. The reaction conditions include a buffered aqueous solution at a pH optimal for the specific protease being studied .

Major Products Formed

The major product formed from the enzymatic cleavage of Acetyl-Leucyl-Arginyl-7-amido-4-methylcoumarin is 7-amido-4-methylcoumarin, which emits fluorescence upon release. This fluorescence can be quantitatively measured to determine protease activity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Acetyl-Leucyl-Arginyl-7-amido-4-methylcoumarin involves its cleavage by proteases at the peptide bond between arginine and the 7-amido-4-methylcoumarin group. This cleavage releases the fluorogenic group, which then emits fluorescence. The intensity of the fluorescence is directly proportional to the protease activity, allowing for quantitative measurement .

Comparison with Similar Compounds

Acetyl-Leucyl-Arginyl-7-amido-4-methylcoumarin is unique due to its specific cleavage site and high fluorescence yield. Similar compounds include:

These compounds share the common feature of being fluorogenic substrates but differ in their peptide sequences and specific protease targets, highlighting the versatility and specificity of Acetyl-Leucyl-Arginyl-7-amido-4-methylcoumarin .

Properties

IUPAC Name

(2S)-2-acetamido-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O5/c1-13(2)10-19(28-15(4)31)23(34)30-18(6-5-9-27-24(25)26)22(33)29-16-7-8-17-14(3)11-21(32)35-20(17)12-16/h7-8,11-13,18-19H,5-6,9-10H2,1-4H3,(H,28,31)(H,29,33)(H,30,34)(H4,25,26,27)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPHUDCEMGABMM-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501150013
Record name N-Acetyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929621-79-4
Record name N-Acetyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929621-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501150013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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